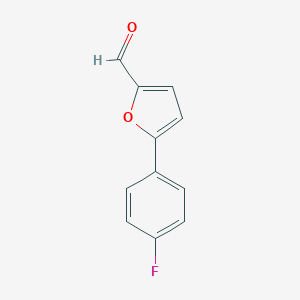

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQKBILGSICMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354191 | |

| Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-17-5 | |

| Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde basic properties

An In-depth Technical Guide on the Core Properties of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, spectroscopic profile, a robust synthetic protocol, and insights into its potential biological applications based on structurally related compounds.

Core Physicochemical Properties

This compound is a solid organic compound. The introduction of a fluorine atom onto the phenyl ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

| Property | Value | Reference |

| CAS Number | 33342-17-5 | [2][3] |

| Molecular Formula | C₁₁H₇FO₂ | [2][3] |

| Molecular Weight | 190.17 g/mol | [2][3] |

| Melting Point | 79-80 °C | [2] |

| Appearance | Solid (predicted, based on melting point). Related aryl-furfurals are orange to red crystalline powders. | [4][5] |

| Purity | Commercially available with purity ≥95%. | [3] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds, offering high yields and tolerance to various functional groups. The following protocol is adapted from established methodologies for analogous compounds.[6][7]

Experimental Protocol

Materials:

-

5-Bromofuran-2-carbaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., Xantphos, SPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carbaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.2-1.5 eq.), a base such as potassium carbonate (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (typically 80-110 °C) for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the aqueous layer with ethyl acetate (2x). Combine all organic layers.

-

Purification: Wash the combined organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a pure solid.

Spectroscopic Characterization

Accurate characterization is crucial for structure confirmation. While detailed experimental spectra are proprietary, the expected data based on known principles and analysis of similar compounds are presented below.[4][8]

Experimental Protocol for Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a Fourier Transform NMR spectrometer (≥300 MHz for ¹H).[4]

-

Infrared (IR) Spectroscopy: Acquire the spectrum of the neat solid compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]

-

Mass Spectrometry (MS): Analyze the compound using a mass spectrometer, typically with Electron Ionization (EI), to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet at ~9.7 ppm. Furan Protons: Two doublets between 6.8-7.4 ppm. Phenyl Protons: Multiplets in the aromatic region (7.1-7.8 ppm), showing splitting patterns consistent with a 1,4-disubstituted ring and coupling to fluorine. |

| ¹³C NMR | Carbonyl Carbon (CHO): A signal at ~178 ppm. Aromatic Carbons: Multiple signals between 110-165 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. |

| IR (cm⁻¹) | C=O Stretch (Aldehyde): A strong, sharp absorption around 1670-1690 cm⁻¹. C-F Stretch: A strong absorption around 1210-1250 cm⁻¹. Aromatic C=C and C-H Stretches: Signals in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z = 190. Key Fragments: Loss of the aldehyde group (-CHO) leading to a fragment at m/z = 161. |

Potential Biological Applications and Screening

The 5-arylfuran scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities.[1][10] While specific data for this compound is limited, its structural analogs have shown significant potential.

-

Anticancer Activity: Derivatives of the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde are potent inhibitors of tubulin polymerization, a validated mechanism for cancer chemotherapy.[5][11] The aldehyde group serves as a versatile chemical handle for synthesizing more complex molecules with enhanced activity.

-

Antimicrobial Activity: The furan nucleus is a core component of many antibacterial and antifungal agents.[12][13] Derivatives of N-(4-bromophenyl)furan-2-carboxamide, synthesized from the corresponding aldehyde, have shown significant activity against drug-resistant bacteria.[5][7]

-

General Biological Relevance: The furan ring is present in numerous approved drugs, highlighting its importance as a pharmacophore.[10]

The typical workflow for investigating the biological potential of a new compound like this compound involves its synthesis, derivatization, and subsequent screening in various biological assays.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 33342-17-5 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijabbr.com [ijabbr.com]

- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

5-(4-fluorophenyl)furfural: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(4-fluorophenyl)furfural is limited in publicly available literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds, particularly other 5-aryl-2-furaldehydes, and the known properties of its halogenated analogs. The experimental protocols and data presented are intended to serve as a strong starting point for research and development.

Introduction

5-(4-fluorophenyl)furfural is an aromatic aldehyde belonging to the family of 5-aryl-2-furaldehydes. This class of compounds has garnered significant scientific interest due to their presence as key structural motifs in various pharmacologically active compounds and natural products. The furan ring, a versatile heterocyclic core, and the substituted phenyl group offer numerous possibilities for chemical modification, making them attractive building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Derivatives of 5-aryl-2-furaldehydes are being investigated for a range of therapeutic applications, including as potential treatments for solid tumors. For instance, the analogous compound, 5-(4-chlorophenyl)furan derivatives have been synthesized and evaluated for their inhibitory activity on tubulin polymerization, a key mechanism in cancer chemotherapy[1]. Furfural and its derivatives are also recognized as important bio-renewable platform chemicals, further highlighting the significance of this compound class[2][3][4].

Physicochemical Properties

| Property | 5-(4-chlorophenyl)furfural | 5-(4-nitrophenyl)furfural | 5-(4-fluorophenyl)furfural (Predicted) |

| Molecular Formula | C₁₁H₇ClO₂[5] | C₁₁H₇NO₄[6] | C₁₁H₇FO₂ |

| Molecular Weight | 206.62 g/mol [5] | 217.18 g/mol | 190.17 g/mol |

| Melting Point (°C) | Not available in search results | 204-206[6] | Expected to be a crystalline solid with a distinct melting point. |

| Appearance | Not available in search results | Yellow crystalline or pale yellow solid[6] | Likely a white to pale yellow crystalline solid. |

| Solubility | Not available in search results | Soluble in ethanol, methanol, chloroform; insoluble in water[6] | Expected to be soluble in common organic solvents and poorly soluble in water. |

Synthesis of 5-(4-fluorophenyl)furfural

The most versatile and widely employed methods for the synthesis of 5-aryl-2-furaldehydes are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and frequently utilized method for forming the carbon-carbon bond between the furan ring and an aryl group[7][8].

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

A practical and efficient one-pot synthesis of 5-aryl-2-furaldehydes has been developed, which can be adapted for the synthesis of 5-(4-fluorophenyl)furfural. This method involves the in situ generation of a furylboronic acid derivative followed by a palladium-catalyzed Suzuki coupling with the corresponding aryl halide[9][10].

Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura coupling pathway for the synthesis of 5-(4-fluorophenyl)furfural.

Detailed Experimental Protocol (Adapted from McClure et al.[9])

Materials:

-

2-Furaldehyde diethyl acetal

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

4-Fluorophenyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

Triethylamine (TEA)

-

Palladium catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([PdCl₂(dppf)]) or 10% Palladium on carbon (Pd/C)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

In situ generation of 5-(diethoxymethyl)-2-furylboronic acid:

-

To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise and allow the mixture to warm to room temperature while stirring overnight.

-

-

Suzuki-Miyaura Coupling:

-

To the crude solution of the in situ generated boronic acid, add 4-fluorophenyl bromide, ethanol, and triethylamine.

-

Add the palladium catalyst (e.g., 10% Pd/C for a more economical and scalable process, or PdCl₂(dppf) for less reactive bromides)[7][9].

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the mixture to room temperature.

-

-

Workup and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Add dilute hydrochloric acid to the filtrate and stir for 1 hour to hydrolyze the acetal.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-(4-fluorophenyl)furfural.

-

Alternative Synthetic Routes:

-

Direct C-H Arylation: This atom-economical approach directly couples 2-furaldehyde with an aryl halide at the 5-position, avoiding the need for pre-functionalization of the furan ring[7].

-

Organozinc Cross-Coupling: This method involves the reaction of an arylzinc halide with 5-bromo-2-furaldehyde in the presence of a palladium catalyst[7][11].

References

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. ift.co.za [ift.co.za]

- 5. 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of furan-2-carbaldehyde derivatives

An In-depth Technical Guide to the Biological Significance of Furan-2-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives represent a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile and privileged scaffold in the design of novel therapeutic agents.[1][3] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[1][3] The aldehyde group at the C2 position and the potential for substitution at the C5 position provide key functional handles for extensive chemical modifications, allowing for the synthesis of diverse molecular architectures with modulated physicochemical properties and biological activities.[1]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of furan-2-carbaldehyde derivatives, with a primary focus on their significant anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of furan-2-carbaldehyde derivatives against a variety of cancer cell lines.[1][3] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer progression.[1][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which furan-2-carbaldehyde derivatives exert their anticancer effects is the induction of apoptosis.[1] Evidence suggests that these compounds can trigger the intrinsic (or mitochondrial) pathway of apoptosis.[1][4] This process is often initiated by an increase in reactive oxygen species (ROS) generation, which leads to mitochondrial membrane depolarization. The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which in turn activates a cascade of caspase enzymes, ultimately leading to controlled cell death.[1]

Mechanism of Action: Cell Cycle Arrest

Certain furan-based derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, studies on pyridine carbohydrazide and N-phenyl triazinone derivatives of furan demonstrated an arrest at the G2/M phase of the cell cycle in MCF-7 breast cancer cells.[4] This disruption of the normal cell cycle progression contributes significantly to their cytotoxic effects.

Quantitative Data: In Vitro Anticancer Activity

The potency of furan-2-carbaldehyde derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for selected derivatives against various cancer cell lines.

| Compound Class/Derivative | 5-Substituent or Core Structure | Cancer Cell Line | IC₅₀ (µM) |

| Pyridine carbohydrazide derivative | 5-(3,4-Dimethoxyphenyl) | MCF-7 (Breast) | 4.06 |

| N-phenyl triazinone derivative | 5-(3,4-Dimethoxyphenyl) | MCF-7 (Breast) | 2.96 |

| Thiosemicarbazone derivative | 5-Nitro | HuTu80 (Duodenum) | 13.36 |

| Thiosemicarbazone derivative | 5-(1-Naphthyl) | LNCaP (Prostate) | 7.69 |

| Thiosemicarbazone derivative | 5-phenyl | LNCaP (Prostate) | >372.34 |

| Thiosemicarbazone derivative | 5-(4-methoxyphenyl) | LNCaP (Prostate) | 13.31 |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | N/A | HeLa (Cervical) | 64.00 µg/mL |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | N/A | HepG2 (Liver) | 102.53 µg/mL |

Antimicrobial Activity

Derivatives of furan-2-carbaldehyde have demonstrated promising activity against a broad range of bacterial and fungal pathogens.[1][2] The structural diversity achievable through synthesis allows for the development of compounds with potent activity, including against drug-resistant strains.[5] Modifications often involve the creation of Schiff bases, hydrazones, and thiosemicarbazones from the core furan-2-carbaldehyde structure.[6][7][8]

Mechanism of Action

The antimicrobial action of these compounds is believed to involve multiple mechanisms, including the inhibition of essential microbial enzymes and the disruption of cell membrane integrity.[1] For some derivatives, such as certain furan-based hydrazones, a proposed mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[9]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for selected furan-2-carbaldehyde derivatives against various microbial strains.

| Compound Class/Derivative | R-Group on Furan Ring | Microbial Strain | MIC (µg/mL) |

| Thiosemicarbazone derivative | 5-Nitro | Staphylococcus aureus ATCC700699 | 1 |

| Thiosemicarbazone derivative | 5-Trifluoromethyl | Candida albicans ATCC90028 | 5 |

| Furan–thiazole hydrazone (4a) | 5-Nitro | Mycobacterium tuberculosis H37Rv | 3.12 |

| Furan–thiazole hydrazone (4b) | 5-Nitro | Mycobacterium tuberculosis H37Rv | 3.12 |

| Furan–thiazole hydrazone (4c) | 5-Nitro | Mycobacterium tuberculosis H37Rv | 3.12 |

| Nitrofuran Derivative (B5) | 5-Nitro | Drug-resistant Candida albicans | 0.25–8 |

General Workflow and Experimental Protocols

The development of new furan-2-carbaldehyde derivatives as therapeutic agents follows a structured workflow from chemical synthesis to comprehensive biological evaluation.

Protocol 1: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[3][10]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized furan derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control if available. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (typically around 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

-

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

-

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Synthesized furan derivatives dissolved in DMSO

-

Standardized microbial inoculum

-

Positive control (microorganism without compound) and negative control (medium only)

-

-

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.[10]

-

Inoculation: Add a standardized bacterial or fungal inoculum to each well (e.g., 5 x 10⁵ CFU/mL for bacteria).[11]

-

Controls: Include wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).[10]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

-

MIC Determination: Visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

-

Conclusion

Furan-2-carbaldehyde derivatives constitute a versatile and highly promising class of compounds in the field of drug discovery.[1] Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with the synthetic tractability of the furan scaffold, provides a robust platform for the development of novel therapeutics.[1][12] The ability to readily modify substituents allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Further investigation into their mechanisms of action and structure-activity relationships is warranted to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. biojournals.us [biojournals.us]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Ascendant Role of 5-Aryl-2-Furaldehydes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-2-furaldehyde scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. These compounds, characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position, have demonstrated a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of molecules, with a focus on their applications in drug discovery and development.

Synthesis of the 5-Aryl-2-Furaldehyde Core

The construction of the 5-aryl-2-furaldehyde skeleton is a critical step in the exploration of its therapeutic potential. Various synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.

Dominant Synthetic Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the methods of choice for the synthesis of 5-aryl-2-furaldehydes due to their broad substrate scope and generally high yields.[1]

A particularly effective approach is a one-pot synthesis that involves the in situ generation of a furan-based boronic acid derivative, which is then directly used in a Suzuki coupling reaction with an aryl halide.[2][3] This method obviates the need to isolate the often-unstable furylboronic acid. The use of an affordable and easily removable palladium-on-carbon (Pd/C) catalyst makes this process suitable for large-scale synthesis.[2] For less reactive aryl bromides, a more active catalyst system like PdCl₂(dppf) may be required to achieve satisfactory conversion.[2]

Direct C-H arylation of 2-furaldehyde presents a more atom-economical alternative, as it avoids the pre-functionalization of the furan ring.[1] Other notable methods include Meerwein arylation and Heck coupling, although they can be accompanied by side reactions such as the formation of chlorinated byproducts or olefin isomerization, respectively.

The following diagram illustrates a generalized workflow for the synthesis of 5-aryl-2-furaldehydes via a one-pot Suzuki-Miyaura coupling reaction.

References

Introduction: The Significance of the 5-Aryl-Furan-2-Carbaldehyde Scaffold

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

In the landscape of medicinal chemistry and drug development, the furan ring system represents a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2][3] As a five-membered aromatic heterocycle, the furan nucleus is a versatile building block present in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Within this class, 5-substituted furan-2-carbaldehydes are of particular importance. The aldehyde group at the C2 position serves as a highly versatile functional handle, enabling a vast array of subsequent chemical transformations to build more complex molecular architectures. The C5 position, when substituted with an aryl group, allows for the modulation of the molecule's physicochemical properties, influencing its interaction with biological targets.[1]

This guide focuses on a specific, high-value derivative: This compound . The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound, therefore, is not merely a chemical entity but a strategic starting material for the synthesis of novel therapeutic agents.[4] This document provides a comprehensive technical overview of its synthesis, structural validation, and utility as a foundational block in drug discovery programs.

Core Synthesis: Palladium-Catalyzed Direct C-H Arylation

While several methods exist for the synthesis of 5-aryl-2-furaldehydes, including the classical Suzuki-Miyaura coupling, direct C-H arylation has emerged as a more efficient and atom-economical approach.[4][5] This strategy circumvents the need for pre-functionalization of the furan ring (e.g., boronic acid synthesis), which can be costly and involve unstable intermediates, making it more amenable to large-scale production.[5][6] The palladium-catalyzed direct arylation of 2-furaldehyde offers a regioselective and robust route to the target compound.[5][6][7]

Mechanistic Rationale & Expert Insights

The reaction proceeds via a catalytic cycle involving a palladium(II) species. The regioselectivity for the C5 position of the furan ring is governed by electronic factors; the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack by the palladium catalyst.[6]

A critical parameter for success, discovered through rigorous process optimization, is the slow addition of the aryl halide to the reaction mixture.[6] This technique is essential to minimize the significant side reaction of aryl halide homocoupling, which can drastically reduce the yield of the desired product.[6] The choice of a palladium(II) chloride catalyst, potassium acetate as the base, and tetrabutylammonium bromide as an additive has been shown to provide the highest conversion rates under relatively mild conditions.[5][6]

Visualizing the Synthetic Pathway

The following diagram illustrates the direct C-H arylation pathway for synthesizing the title compound.

Caption: Direct C-H Arylation for 5-(4-Fluorophenyl)-furan-2-carbaldehyde.

Detailed Experimental Protocol: Direct C-H Arylation

This protocol is adapted from the highly efficient method developed for the synthesis of 5-aryl-2-formylfuran derivatives.[5][6]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium acetate (KOAc)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Tricyclohexylphosphine (Cy₃P)

-

2-Furaldehyde

-

4-Fluoroiodobenzene (or 4-Fluorobromobenzene)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a syringe pump inlet, add palladium(II) chloride (5 mol%), potassium acetate (2.0 equivalents), tetrabutylammonium bromide (1.0 equivalent), and tricyclohexylphosphine (10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add 2-furaldehyde (1.5 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Slow Addition of Aryl Halide: Prepare a solution of 4-fluoroiodobenzene (1.0 equivalent) in anhydrous DMF. Using a syringe pump, add this solution to the reaction mixture dropwise over a period of 10 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Structural Validation: Physicochemical and Spectroscopic Data

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33342-17-5 | [8] |

| Molecular Formula | C₁₁H₇FO₂ | [8][9] |

| Molecular Weight | 190.17 g/mol | [8][9] |

| Appearance | Expected to be a solid, potentially yellow to orange/amber crystals. | [10][11] |

| Purity | ≥95% (Commercially available standard) | [8] |

Spectroscopic Data Summary

The following table summarizes the key spectroscopic signatures used to validate the structure of this compound. Data is based on experimental values for closely related structures and established spectroscopic principles.[1][9][12]

| Technique | Signature | Interpretation |

| ¹H NMR | δ ≈ 9.6 ppm (singlet, 1H) | Aldehyde proton (-CHO) |

| δ ≈ 7.8-7.9 ppm (multiplet, 2H) | Aromatic protons ortho to the furan ring | |

| δ ≈ 7.2-7.3 ppm (multiplet, 2H) | Aromatic protons meta to the furan ring | |

| δ ≈ 7.3-7.4 ppm (doublet, 1H) | Furan proton at C3 | |

| δ ≈ 6.8-6.9 ppm (doublet, 1H) | Furan proton at C4 | |

| ¹³C NMR | δ ≈ 175-180 ppm | Carbonyl carbon of the aldehyde |

| δ ≈ 155-160 ppm | Furan carbon at C5 (attached to phenyl) | |

| δ ≈ 160-165 ppm (doublet, ¹JCF) | Phenyl carbon attached to Fluorine | |

| δ ≈ 110-155 ppm | Remaining furan and aromatic carbons | |

| IR (cm⁻¹) | ≈ 1670-1700 cm⁻¹ (strong) | C=O stretching vibration of the aldehyde |

| ≈ 1250-1000 cm⁻¹ (strong) | C-F stretching vibration | |

| Mass Spec (m/z) | ≈ 190.04 | Molecular Ion Peak [M]⁺ |

Application in Drug Discovery: A Versatile Chemical Building Block

This compound is a highly valuable intermediate in drug discovery programs due to the reactivity of its aldehyde group.[4] It serves as a precursor for a multitude of more complex heterocyclic systems with demonstrated biological activity. For instance, derivatives of the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde have been identified as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[10][11]

The general workflow involves using the aldehyde as an electrophilic partner in condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which can then be cyclized to generate libraries of pyrazolines, isoxazoles, and other pharmacologically relevant scaffolds.[13][10]

Drug Development Workflow

The diagram below outlines a typical workflow from the core intermediate to biological screening.

Caption: Workflow for developing bioactive agents from the title compound.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists. Its synthesis has been rendered highly efficient and scalable through modern palladium-catalyzed direct C-H arylation methods, which offer significant advantages over traditional cross-coupling techniques.[5][6] Robust spectroscopic methods provide clear validation of its structure, ensuring the quality of this starting material. The true value of this compound lies in its role as a versatile scaffold, where the reactive aldehyde handle allows for systematic chemical exploration and the generation of diverse compound libraries.[1] As research continues to uncover the therapeutic potential of furan-based molecules, the importance of strategic building blocks like this compound in the discovery of next-generation pharmaceuticals is indisputable.[3][4]

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies. BenchChem.

- BenchChem. (2025).

- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680.

- BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.

- Organic Chemistry Portal. (n.d.). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic-Chemistry.org.

- Request PDF. (2025). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes. BenchChem.

- Antypenko, L., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 123-131.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- SpectraBase. (n.d.). 5-(4-fluorophenyl)-2-furaldehyde.

- MDPI. (2023).

- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Sen, S., De, B., Panday, L., Easwari, T. S., & Nagarajan, A. S. (n.d.).

- BenchChem. (2025). Application Note: A Scalable Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling. BenchChem.

- BenchChem. (2025). Validating the Structure of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Spectroscopic Comparison Guide. BenchChem.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide. BenchChem.

- Kamal, A., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. RSC Advances, 5(109), 89849-89863.

- BenchChem. (2025). In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde. BenchChem.

- ResearchGate. (2023).

- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biojournals.us [biojournals.us]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered attention in the field of medicinal chemistry. Its structural motif, featuring a furan ring linked to a fluorinated phenyl group, makes it a valuable scaffold for the synthesis of diverse derivatives with potential therapeutic applications. The furan moiety is a well-established pharmacophore present in numerous biologically active compounds, while the fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity to target proteins. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological activities. While specific quantitative data for the title compound is limited in the public domain, this guide consolidates information on analogous compounds and derivatives to provide a valuable resource for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, the fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 33342-17-5 | N/A |

| Molecular Formula | C₁₁H₇FO₂ | N/A |

| Molecular Weight | 190.17 g/mol | N/A |

| Appearance | Pale brown needles (for the chloro-analog) | [1] |

| Melting Point | 128-131 °C (for the chloro-analog) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, around 9-10 ppm), protons on the furan ring (typically in the 6-8 ppm region with characteristic coupling constants), and protons on the 4-fluorophenyl ring (in the aromatic region, showing splitting patterns influenced by the fluorine atom).

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group (around 175-185 ppm), as well as signals for the carbons of the furan and 4-fluorophenyl rings. The carbon atoms of the fluorinated ring will exhibit coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically in the range of 1680-1700 cm⁻¹). Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and furan rings, and a C-F stretching vibration.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.17 m/z). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the furan and fluorophenyl rings.

Synthesis of this compound

The primary synthetic route described in the literature for 5-aryl-furan-2-carbaldehydes, including the 4-fluoro-phenyl derivative, is the Meerwein arylation reaction.[2][3][4][5][6][7][8]

Experimental Protocol: Meerwein Arylation (General Procedure)

This protocol is a generalized procedure based on the synthesis of analogous compounds.[9]

Materials:

-

4-Fluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Furfural

-

Copper(II) chloride (catalyst)

-

Acetone

-

Water

-

Sodium bicarbonate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization of 4-Fluoroaniline:

-

Dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-fluorobenzenediazonium chloride salt.

-

-

Meerwein Arylation Reaction:

-

In a separate flask, prepare a solution of furfural in acetone.

-

Add an aqueous solution of copper(II) chloride to the furfural solution and cool it to 0-5 °C.

-

Slowly add the freshly prepared cold diazonium salt solution to the furfural-catalyst mixture with vigorous stirring.

-

Nitrogen gas evolution should be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

-

Yield: While a specific yield for the fluoro-derivative is not provided in the reviewed literature, yields for analogous 5-aryl-furan-2-carbaldehydes can vary.

dot

Caption: General workflow for the synthesis of this compound.

Biological Activities

The furan scaffold is a key component in many compounds with a wide range of biological activities.[10][11] While specific biological data for this compound is scarce, its derivatives have shown promising results in several therapeutic areas, particularly as antimicrobial agents and tubulin polymerization inhibitors.

Antimicrobial Activity

Derivatives of 5-aryl-furan-2-carbaldehydes have been investigated for their antibacterial and antifungal properties.[9][12] The aldehyde group serves as a reactive site for the synthesis of various Schiff bases, hydrazones, and other derivatives that have demonstrated significant antimicrobial efficacy. The mechanism of action is often attributed to the ability of these compounds to interfere with microbial growth and enzyme function.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method - General) [13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

-

Application of Test Compound: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

dot

References

- 1. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 3. benchchem.com [benchchem.com]

- 4. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-(p-fluorophenyl)furfural: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(p-fluorophenyl)furfural, a synthetic organic compound that has garnered interest in medicinal chemistry. The furan ring, a key heterocyclic scaffold, is prevalent in numerous biologically active compounds. The introduction of a p-fluorophenyl group at the 5-position of the furfural core offers opportunities for developing novel therapeutic agents. This document details the synthesis, physicochemical properties, and known biological activities of 5-(p-fluorophenyl)furfural and its derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. Experimental protocols for synthesis and biological evaluation are provided, along with a discussion of the proposed mechanism of action.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The aldehyde group at the 2-position of the furan ring serves as a versatile handle for the synthesis of a diverse range of derivatives[1]. The addition of an aryl group at the 5-position, particularly a fluorinated phenyl ring, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. 5-(p-fluorophenyl)furfural has emerged as a valuable building block in the design of novel therapeutic agents, with its derivatives showing promise in oncology and infectious disease research.

Physicochemical Properties

The physicochemical properties of 5-(p-fluorophenyl)furfural are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇FO₂ | [3][4] |

| Molecular Weight | 190.17 g/mol | [3][4] |

| Melting Point | 79-80 °C | [3] |

| Boiling Point | Not explicitly reported | |

| Appearance | Likely a solid at room temperature, potentially pale brown needles, similar to its chloro-analogue. | [Based on chloro-analogue properties] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-(p-fluorophenyl)furfural.

3.1. 1H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.6 | s | Aldehyde proton (-CHO) |

| ~7.8 | m | Protons on the p-fluorophenyl ring |

| ~7.3 | t | Protons on the p-fluorophenyl ring |

| ~7.2 | d | Furan ring proton (H3) |

| ~7.1 | d | Furan ring proton (H4) |

(Note: The chemical shifts are estimated based on data for a derivative, 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine, and general principles of NMR spectroscopy)[5].

3.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~178 | Aldehyde carbonyl carbon (C=O) | | ~163 (d, J ≈ 250 Hz) | Carbon attached to fluorine (C-F) | | ~155 | Furan ring carbon (C5) | | ~153 | Furan ring carbon (C2) | | ~128 (d, J ≈ 8 Hz) | Phenyl ring carbons ortho to fluorine | | ~122 | Furan ring carbon (C3) | | ~116 (d, J ≈ 22 Hz) | Phenyl ring carbons meta to fluorine | | ~110 | Furan ring carbon (C4) |

(Note: The chemical shifts are predicted based on known values for similar structures and the influence of the fluorine substituent.)

3.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic and furan) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic and furan) |

| ~1230 | Strong | C-F stretching |

(Note: The wavenumbers are predicted based on typical values for these functional groups.)

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 190 | Molecular ion [M]⁺ |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 95 | [C₆H₄F]⁺ |

(Note: The fragmentation pattern is predicted based on the structure of the molecule.)

Synthesis of 5-(p-fluorophenyl)furfural

The synthesis of 5-aryl-2-furaldehydes is often achieved through a Meerwein arylation reaction. This involves the reaction of a diazonium salt with an activated alkene, in this case, furfural, catalyzed by a copper salt.

4.1. Experimental Protocol: Meerwein Arylation

This protocol is a generalized procedure based on the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

-

4-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Diazotization of 4-Fluoroaniline:

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-fluoroaniline in a mixture of concentrated HCl and water.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 4-fluorobenzenediazonium chloride solution.

-

-

Meerwein Arylation Reaction:

-

In a separate larger flask, dissolve furfural in acetone.

-

Add copper(II) chloride to the furfural solution and stir to dissolve.

-

Slowly add the cold diazonium salt solution to the furfural-copper chloride mixture. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 5-(p-fluorophenyl)furfural as a solid.

-

4.2. Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-(4-FLUORO-PHENYL)-FURAN-2-CARBALDEHYDE | 33342-17-5 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

An In-depth Technical Guide to the Structure of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the key physicochemical properties, provides an experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and presents its spectroscopic data for structural elucidation. Furthermore, it explores the potential biological significance of this class of compounds.

Compound Overview

This compound is an aromatic heterocyclic compound featuring a furan-2-carbaldehyde moiety substituted at the 5-position with a 4-fluorophenyl group. The presence of the furan ring, a known pharmacophore, and the fluorine atom, which can enhance metabolic stability and binding affinity, makes this molecule a compound of interest in medicinal chemistry.[1][2] Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(4-fluorophenyl)furan-2-carbaldehyde |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| CAS Number | 33342-17-5 |

| Appearance | Predicted to be a solid at room temperature. |

| Melting Point | Data not available in searched literature. |

| Boiling Point | Predicted: 319.0 ± 32.0 °C at 760 mmHg |

| Density | Predicted: 1.239 ± 0.06 g/cm³ |

Synthesis

The synthesis of 5-aryl-furan-2-carbaldehydes is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[5][6] This reaction involves the coupling of an organoboron compound (in this case, an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction is depicted below.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Fluorinated Furan Compounds: A Strategic Guide to Unlocking Novel Research Frontiers in Chemistry and Life Sciences

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research, offering a powerful tool to modulate molecular properties and unlock novel functionalities.[1][2] The furan scaffold, a privileged heterocycle found in numerous bioactive compounds and materials, presents both significant opportunities and inherent challenges, primarily related to its metabolic instability.[3][4] This technical guide provides a comprehensive analysis of the emerging field of fluorinated furan compounds. It moves beyond a simple literature review to offer a strategic roadmap for future research. We will explore the profound physicochemical impact of fluorination on the furan ring, detail key synthetic methodologies, and, most critically, delineate promising, underexplored research areas in medicinal chemistry, agrochemicals, and materials science. This document is designed to serve as an in-depth resource for scientists, providing not just foundational knowledge but also actionable insights and detailed experimental frameworks to inspire and guide future innovation.

Section 1: The Strategic Imperative of Fluorine in Furan Chemistry

The Furan Scaffold: A Privileged Heterocycle with Inherent Limitations

The furan ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and flavoring agents.[4] Its utility stems from its aromatic character and its ability to act as a versatile scaffold for building molecular complexity. However, the electron-rich nature of the furan ring, while useful for certain chemical transformations, also renders it susceptible to oxidative metabolism.[3] This metabolic liability is a significant barrier in drug development, often leading to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. This inherent instability has historically limited the full therapeutic potential of many furan-containing drug candidates.

Fluorine's Unique Physicochemical Influence: A Paradigm Shift for Furan Properties

The introduction of fluorine, the most electronegative element, into the furan ring can dramatically alter its fundamental properties in a predictable and controllable manner.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong and stable, which is a key reason for the increased metabolic stability of fluorinated compounds.[6][7] This strategic substitution does not merely block metabolic pathways but also induces significant changes in the molecule's electronic landscape, conformation, and intermolecular interactions.[2][8] These changes can be leveraged to fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile.[9][10]

The trifluoromethyl (-CF3) group, in particular, is a widely used fluorinated motif that can enhance metabolic stability, membrane permeability, and binding affinity.[11] The judicious placement of fluorine atoms or fluoroalkyl groups can transform a metabolically vulnerable furan scaffold into a robust and effective therapeutic agent or a high-performance material component.[3]

Table 1: Impact of Fluorine Substitution on Key Molecular Properties of the Furan Scaffold

| Property | Effect of Fluorination (General Trends) | Rationale and Causality |

|---|---|---|

| Metabolic Stability | Significantly Increased | The high strength of the C-F bond (~480 kJ/mol) makes it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes) that would typically target a C-H bond.[5][6] |

| Lipophilicity (LogP) | Increased (context-dependent) | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability. A survey of F-for-H exchanges showed an average LogD increase of 0.25 units.[12] |

| Acidity/Basicity (pKa) | pKa Lowered (Acidity Increased) | The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, thereby lowering the pKa of nearby acidic protons or functional groups.[6][12] |

| Dipole Moment | Altered | The highly polar C-F bond introduces a strong local dipole, which can alter the overall molecular dipole moment, affecting solubility and receptor binding interactions.[5] |

| Conformation | Influenced via steric and electronic effects | Fluorine can act as a bioisostere for hydrogen but with distinct electronic properties, influencing molecular conformation through electrostatic interactions and hyperconjugation.[8][12] |

| Binding Affinity | Potentially Increased | Fluorine can form favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can participate in hydrogen bonding, enhancing binding to biological targets.[3][13] |

Overcoming Instability: How Fluorination Tames the Furan Ring

A critical advantage of adding fluorine to a furan ring is the marked improvement in its stability, particularly under acidic conditions.[3] The presence of strong electron-withdrawing fluorine-containing substituents at the α-positions (C2 or C5) significantly stabilizes the ring.[3] This effect is crucial because many synthetic transformations and biological environments are acidic. By mitigating the furan ring's propensity for degradation, fluorination expands its synthetic utility and makes it a more viable scaffold for developing robust, real-world applications.[3]

Section 2: Synthetic Strategies for Accessing Fluorinated Furans

Navigating the Synthetic Landscape: Key Challenges

Despite the clear benefits, the synthesis of fluorinated furans is not trivial. The primary challenges stem from the properties of both the furan ring and the available fluorinating reagents.[3][14]

-

Reactivity of the Furan Ring: The electron-rich nature of furan makes it highly reactive towards electrophilic reagents, often leading to polymerization or ring-opening rather than controlled substitution.[15][16]

-

Harsh Fluorinating Agents: Many traditional fluorinating reagents are highly reactive, toxic, corrosive, or explosive, requiring specialized handling and equipment.[14][15] These harsh conditions are often incompatible with the sensitive furan ring and other functional groups that may be present on the molecule.[3]

-

Regioselectivity: Controlling the precise position of fluorine substitution on the furan ring is a significant challenge, especially for direct fluorination methods.[15]

Core Synthetic Pathways

Two primary strategies have emerged to overcome these challenges: the direct functionalization of a pre-formed furan ring and the construction of the furan ring from acyclic, pre-fluorinated building blocks.[3] The latter approach often provides better control over regioselectivity.

Diagram 1: Core Synthetic Pathways to Fluorinated Furans. This diagram illustrates the two major strategies for synthesizing fluorinated furan compounds.

Protocol Example: A Step-by-Step Synthesis of a 2-Trifluoromethylated Furan

The synthesis of 2-trifluoromethylated furans can be achieved via the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone, a method that exemplifies the "building block" approach.[15]

Objective: To synthesize a multi-substituted 2-trifluoromethyl furan derivative.

Materials:

-

β-ketonitrile (starting material)

-

3-bromo-1,1,1-trifluoroacetone

-

Potassium carbonate (K2CO3) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting β-ketonitrile (1.0 eq) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to generate the enolate.

-

Addition of Fluorinated Building Block: Add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality Note: Heating is required to overcome the activation energy for the initial substitution and subsequent cyclization cascade.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final 2-trifluoromethylated furan product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Section 3: Frontier Research Area 1: Medicinal Chemistry and Drug Discovery

Fluorinated Furans as Novel Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size and electronic properties, is a cornerstone of drug design.[8][17] Fluorinated fragments are increasingly used as bioisosteres to modulate a molecule's properties.[18] The fluorinated furan ring presents a compelling and underexplored opportunity in this space. It can be investigated as a bioisostere for other aromatic systems like phenyl, thiophene, or even pyridine rings, offering a unique combination of steric properties, dipole moment, and metabolic stability.

Diagram 2: Fluorinated Furan as a Bioisosteric Replacement. This diagram shows the concept of replacing a standard aromatic ring in a drug with a fluorinated furan to improve key ADMET properties.

Proposed Research Thrust: Targeting Metabolically Labile Furan-Containing Drugs for "Fluorine-Rescue"

A significant number of promising drug candidates have failed in development due to metabolic instability associated with a furan moiety. A targeted research program could identify these "failed" furan-containing compounds from historical pharmaceutical data and systematically synthesize their fluorinated analogues.

-

Research Question: Can the strategic mono-, di-, or trifluoromethyl-fluorination of previously abandoned furan-containing drug candidates restore their metabolic stability and create viable new therapeutic leads?

-

Approach:

-

Identify a set of historical furan-containing compounds with known metabolic liabilities.

-

Synthesize a focused library of analogues with fluorine or CF3 groups at various positions on the furan ring.

-

Perform in vitro metabolic stability assays (e.g., using liver microsomes) to compare the half-life of the parent compound with its fluorinated derivatives.

-

Evaluate the "rescued" compounds for their original biological activity to ensure fluorination did not abrogate potency.

-

Proposed Research Thrust: Development of Fluorinated Furan-Based Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to form key hydrogen bonds within the ATP-binding pocket. The introduction of fluorine onto a furan ring can modulate the acidity of adjacent N-H protons (if part of a larger fused system) or alter the electrostatic potential of the ring itself, potentially leading to new and selective binding interactions.

-

Research Question: Can fluorinated furan scaffolds serve as novel "hinge-binding" motifs for the development of selective protein kinase inhibitors?

-

Approach: Design and synthesize a series of fluorinated 2-aminofuran or furo[x,y-z]pyrimidine derivatives. The synthetic strategy would leverage the increased stability of the fluorinated furan core to build out the rest of the inhibitor structure. These compounds would then be screened against a panel of kinases to identify potent and selective hits.

Experimental Workflow: Screening a Fluorinated Furan Fragment Library

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new starting points for drug development. A library of small, low-complexity fluorinated furans would be a valuable tool.

Diagram 3: FBDD Workflow for Fluorinated Furans. This workflow outlines the key stages of using a fluorinated furan fragment library to discover novel lead compounds.

Section 4: Frontier Research Area 2: Advanced Agrochemicals

The agrochemical industry constantly requires novel active ingredients to combat resistance and improve safety profiles.[19] Fluorine is already a major component in many commercial pesticides, with 30-40% of agrochemicals containing at least one fluorine atom.[3][20] However, fluorinated furan scaffolds remain a relatively untapped area.

Proposed Research Thrust: Synthesis and Fungicidal Screening of Polyfluorinated Furoic Acids

Furoic acid derivatives have a history of use in agriculture. Introducing multiple fluorine atoms or perfluoroalkyl chains onto the furoic acid backbone could lead to new fungicides with enhanced potency and stability in the field.

-

Research Question: Do polyfluorinated furoic acid derivatives exhibit potent and broad-spectrum fungicidal activity?

-

Approach:

-

Develop synthetic routes to novel 3,4-difluoro-, 2,5-bis(trifluoromethyl)-, and other polyfluorinated furoic acids.

-

Screen these compounds against a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

-

Establish structure-activity relationships (SAR) to guide the design of more potent analogues.

-

Proposed Research Thrust: Investigating Trifluoromethyl-Furans as Insecticidal Agents

Many modern insecticides act on the insect nervous system. The trifluoromethyl group is known to enhance the activity of numerous neurotoxic agents.[19] Incorporating a CF3-furan moiety into known insecticidal pharmacophores could yield new compounds with improved efficacy.

-

Research Question: Can the replacement of traditional aromatic groups with a trifluoromethyl-furan ring in known insecticide classes lead to new, potent insecticidal agents?

-

Approach: Synthesize analogues of existing insecticides (e.g., neonicotinoids or pyrethroids) where a key phenyl or pyridyl ring is replaced by a 5-(trifluoromethyl)furan-2-yl group. Evaluate these new compounds for insecticidal activity against pests like aphids and caterpillars.

Section 5: Frontier Research Area 3: Materials Science and Polymer Chemistry

Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and low surface energy.[21][22] The use of fluorinated furan-based monomers, particularly those derived from renewable resources like furfural, opens a new door to creating sustainable, high-performance materials.[3][23]

Proposed Research Thrust: Bio-based Fluoropolymers from Furfural-Derived Fluorinated Monomers

Furfural is a key bio-based platform chemical. Developing efficient methods to fluorinate furfural or its derivatives would provide a sustainable route to novel fluorinated monomers.

-

Research Question: Can polymers derived from fluorinated, furfural-based monomers exhibit properties competitive with traditional petroleum-based fluoropolymers?

-

Approach:

-

Optimize a scalable synthetic route for the fluorination of furfural or 2-furoic acid.

-

Convert the resulting fluorinated furan into polymerizable monomers (e.g., diols, diamines, or acrylates).

-

Synthesize a range of polyesters, polyamides, or polyacrylates and characterize their thermal properties (TGA, DSC), chemical resistance, and surface energy (contact angle measurements).

-

Proposed Research Thrust: Fluorinated Furans as Building Blocks for Organic Electronics

Electron-accepting (n-type) organic semiconductors are critical for devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The strong electron-withdrawing nature of fluoroalkyl groups can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated molecules.

-

Research Question: Can conjugated polymers or small molecules incorporating bis(trifluoromethyl)furan units function as efficient n-type materials in organic electronic devices?

-

Approach: Design and synthesize novel π-conjugated systems containing a central, electron-deficient fluorinated furan core. Characterize their optical and electrochemical properties (UV-Vis absorption, fluorescence, cyclic voltammetry) to determine their HOMO/LUMO energy levels. Fabricate prototype organic field-effect transistors (OFETs) to measure electron mobility.

Section 6: Conclusion and Strategic Outlook